molecular formula C6H11NO2 B1518281 N-cyclopropyl-2-hydroxypropanamide CAS No. 1153455-77-6

N-cyclopropyl-2-hydroxypropanamide

Cat. No.: B1518281
CAS No.: 1153455-77-6
M. Wt: 129.16 g/mol
InChI Key: UZAWKODJIOYAJG-UHFFFAOYSA-N
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Description

Contextualization within Amide and Hydroxy-Substituted Organic Compounds

Organic compounds featuring amide and hydroxyl groups are fundamental to chemistry and biology. Amides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an amino group (-NH2, -NHR, or -NR2). teachy.appteachy.ai This functional group is defined by a carbonyl group (C=O) bonded directly to a nitrogen atom. solubilityofthings.com The resulting carbon-nitrogen bond is notably stable, a key feature that contributes to the structure of peptides and proteins, where amino acids are linked by amide bonds. teachy.appteachy.ai In medicinal chemistry, the amide group is a cornerstone in the design of a vast array of pharmaceuticals, valued for its ability to form stable bonds and participate in hydrogen bonding, which influences a drug's pharmacokinetic properties. numberanalytics.com

Hydroxy-substituted compounds, or alcohols, contain one or more hydroxyl (-OH) groups. The presence of this group can significantly impact a molecule's polarity, water solubility, and reactivity. In the context of N-cyclopropyl-2-hydroxypropanamide, the hydroxyl group is on the carbon adjacent to the amide's carbonyl group, classifying it as an α-hydroxy amide. acs.org This specific arrangement can influence the electronic properties and reactivity of the entire molecule. The combination of both the amide and hydroxyl functionalities within a single molecule creates a scaffold with a rich potential for forming multiple hydrogen bonds and engaging in various chemical transformations, making it a versatile building block in synthetic chemistry. solubilityofthings.com

Significance of the Cyclopropyl (B3062369) Moiety in Contemporary Organic Synthesis

The cyclopropyl group, a three-carbon saturated ring, is far more than a simple alkyl substituent; it is a unique structural element that imparts distinct electronic and conformational properties to a molecule. fiveable.me Its defining feature is significant ring strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. wikipedia.org This strain results in C-C bonds with enhanced p-orbital character, giving the ring some properties that resemble a carbon-carbon double bond. wikipedia.orgscientificupdate.com

In medicinal chemistry and drug design, the cyclopropyl moiety is strategically employed for several reasons:

Conformational Rigidity : It acts as a rigid linker, locking a portion of the molecule into a specific orientation, which can be crucial for binding to a biological target. scientificupdate.com

Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com This can improve a drug candidate's half-life.

Potency and Selectivity : The unique electronic nature and defined shape of the cyclopropyl group can lead to increased potency and reduced off-target effects. scientificupdate.com It is often used as a bioisostere for other groups, such as vinyl or gem-dimethyl groups.

The incorporation of this strained ring system into molecules like this compound suggests a deliberate effort to bestow these advantageous properties onto the parent structure. Research has shown that cyclopropyl groups are found in numerous FDA-approved drugs, highlighting their proven value in pharmaceutical development. scientificupdate.comhyphadiscovery.com

Overview of Research Trajectories for this compound and Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the synthetic routes and research interest in its analogues and related structures provide a clear trajectory. The synthesis of molecules containing both a cyclopropyl ring and a hydroxyl group is an area of active investigation.

A common and effective method for creating such structures is the Corey-Chaykovsky cyclopropanation. evitachem.comnih.gov This reaction typically involves treating an α,β-unsaturated ketone (a chalcone) with a sulfur ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and a base. nih.gov For instance, the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed using this method on 2-hydroxychalcones, demonstrating a viable pathway to donor-acceptor cyclopropanes that can serve as building blocks for more complex, bioactive compounds. nih.gov

Research into analogues containing the cyclopropyl-hydroxy-amide scaffold is evident. For example, compounds like N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide have been synthesized. evitachem.com The investigation of such molecules points to an interest in exploring how the combination of these functional groups influences physical properties and potential biological activity. evitachem.com Furthermore, chemical databases like PubChem contain entries for structurally similar compounds, such as (2S)-3-cyclopropyl-2-hydroxypropanamide, indicating their relevance in chemical and screening libraries. nih.gov

The general research direction suggests that this compound and its analogues are of interest as potential components of larger, more complex molecules designed for specific applications, likely within medicinal chemistry or materials science. The synthetic methodologies are well-established, allowing for the creation of a diversity of related structures for further study. marquette.edu

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Property (2S)-3-cyclopropyl-2-hydroxypropanamide nih.gov 2-Hydroxypropanamide (Lactamide) chembk.comnist.gov
Molecular Formula C₆H₁₁NO₂ C₃H₇NO₂
Molecular Weight 129.16 g/mol 89.09 g/mol
Hydrogen Bond Donor Count 2 2
Hydrogen Bond Acceptor Count 2 2
Topological Polar Surface Area 63.3 Ų Not Available

| Melting Point | Not Available | 73-76 °C |

Table 2: Compound Names Mentioned

Compound Name
This compound
(2S)-3-cyclopropyl-2-hydroxypropanamide
2-Hydroxypropanamide (Lactamide)
N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Trimethylsulfoxonium iodide
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine (Cyromazine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWKODJIOYAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropyl 2 Hydroxypropanamide and Derivatives

Direct Amidation Strategies for 2-Hydroxypropanamides

The formation of the amide linkage in 2-hydroxypropanamides, including N-cyclopropyl-2-hydroxypropanamide, can be achieved through direct amidation methods. These strategies aim to couple a carboxylic acid or its derivative with an amine, often employing activating agents or specific reaction conditions to facilitate the transformation.

Reactions Involving Amine Nucleophiles and Propanoyl Precursors

The direct reaction between a 2-hydroxypropanoic acid (lactic acid) derivative and an amine is a primary route to 2-hydroxypropanamides. researchgate.netmdpi.com The key challenge in this approach is the activation of the carboxylic acid to react with the amine nucleophile, as the direct thermal condensation of acids and amines typically requires high temperatures and can be limited to less sensitive substrates. encyclopedia.pub To overcome this, various catalytic systems have been developed.

One approach involves the use of boron-derived catalysts, which have been shown to facilitate the amidation of carboxylic acids under milder conditions. mdpi.comencyclopedia.pub Another strategy employs titanium-based catalysts, such as TiCp₂Cl₂, for the direct amidation of acids and amines. This method has been shown to be effective for a range of substrates, including chiral amino acid derivatives, which can be converted to their corresponding amides without significant racemization. researchgate.net Additionally, solvent-free and catalyst-free methods for the direct amidation of lactic acid with primary amines have been reported, offering an efficient synthesis of α-hydroxy-amides. researchgate.net

The nature of the propanoyl precursor can also influence the reaction. While carboxylic acids are common starting materials, esters can also be used. mdpi.com The choice of precursor and reaction conditions, including the use of drying agents like molecular sieves to remove the water byproduct, can be crucial for achieving high yields. mdpi.comencyclopedia.pub

Cesium Carbonate Promoted Direct Amidation of Unactivated Esters

A notable development in direct amidation is the use of cesium carbonate to promote the reaction between unactivated esters and amino alcohols. nih.govnih.govchemicalbook.com This method is particularly relevant as it avoids the need for transition-metal catalysts and traditional coupling reagents. nih.govnih.gov The reaction proceeds under mild conditions and has been shown to be effective for the synthesis of various amides, including those derived from amino acid esters, with good yields and without significant racemization for most naturally occurring amino acid substrates. nih.govnih.govchemicalbook.com

The success of this methodology is attributed to the unique properties of cesium carbonate, which is soluble in organic solvents and acts as a mild base. chemicalbook.com A proposed mechanism suggests that the cesium ion coordinates with the oxygen-containing groups in both the ester and the amino alcohol, bringing them into proximity and facilitating the acyl transfer. nih.govnih.gov The presence of a hydroxyl group on the amine nucleophile has been found to be critical for the reaction's success. nih.govnih.govchemicalbook.com This method has demonstrated its utility in the preparation of biologically relevant molecules. nih.govnih.gov

Cyclopropyl (B3062369) Moiety Introduction and Functionalization

The incorporation of the cyclopropyl group is a defining feature in the synthesis of this compound. This can be achieved either by using a pre-formed cyclopropyl-containing reactant or by constructing the cyclopropane (B1198618) ring during the synthesis.

Amidation with Cyclopropylamine (B47189) or its Derivatives

A straightforward method for introducing the cyclopropyl group is through the amidation of a 2-hydroxypropanoic acid derivative with cyclopropylamine. google.comgoogle.com This approach leverages the readily available cyclopropylamine as the nitrogen source. The synthesis of cyclopropylamine itself can be achieved through various routes, often starting from γ-butyrolactone. google.com The process can involve the cleavage of the lactone ring, esterification, cyclization to a cyclopropanecarboxylate (B1236923) ester, amidation to cyclopropanecarboxamide, and finally a Hofmann rearrangement to yield cyclopropylamine. google.comgoogle.com

Once cyclopropylamine is obtained, it can be reacted with a suitable 2-hydroxypropanoyl precursor, such as an ester or an acid chloride, to form the desired this compound. The choice of the propanoyl precursor and the coupling conditions are important for achieving an efficient reaction.

Cyclopropanation Reactions for Structural Scaffolds

An alternative to using pre-formed cyclopropylamine is to construct the cyclopropane ring on a precursor molecule. Cyclopropanation reactions are a powerful tool in organic synthesis for generating three-membered rings. wikipedia.org Various methods exist, many of which involve the reaction of an alkene with a carbene or a carbenoid species. wikipedia.org

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. wikipedia.orgnih.gov The reactivity and stereoselectivity of this reaction can often be influenced by the presence of directing groups, such as hydroxyl or amide functionalities, within the substrate molecule. acs.orgunl.pt For instance, the hydroxyl group in an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond. unl.pt

Other cyclopropanation methods include those using diazo compounds, which can decompose in the presence of transition metal catalysts to form a metal carbene that then reacts with an alkene. wikipedia.orgrsc.org The Corey-Chaykovsky reaction, which employs sulfur ylides, is another effective method for converting α,β-unsaturated carbonyl compounds into cyclopropyl ketones. nih.gov The choice of cyclopropanation method depends on the specific substrate and the desired stereochemical outcome. The amide group itself can also act as a directing group in certain cyclopropanation reactions, influencing the stereoselectivity of the ring formation. nih.gov

Green Chemistry Approaches and Scalable Synthesis Methods

Modern synthetic chemistry emphasizes sustainability, scalability, and the reduction of waste. Green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Depolymerizing Transesterification and Amidation of Poly(lactic acid)

Poly(lactic acid) (PLA), a biodegradable and renewable polymer derived from lactic acid (2-hydroxypropanoic acid), serves as an attractive starting material for producing this compound. Depolymerizing PLA back to its monomeric units or derivatives thereof represents a significant green chemistry strategy.

The ester bonds within the PLA polymer chain are susceptible to cleavage by nucleophiles. Aminolysis, using an amine to break these bonds, is a direct route to amides. Ammonia and other amines can be used to facilitate the depolymerization of PLA through the nucleophilic reaction on the carbonyl groups of the ester linkages. nih.gov While direct amidation of PLA with cyclopropylamine to form this compound is a theoretically sound green approach, more established methods involve a two-step process.

First, PLA is depolymerized to lactic acid or alkyl lactates. This can be achieved through several methods:

Hydrolysis: Using water, often under sub-supercritical conditions, breaks down PLA into lactic acid. nih.gov

Alcoholysis: Reacting PLA with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst yields the corresponding alkyl lactate (B86563) (e.g., methyl lactate or ethyl lactate). nih.gov Methanolysis has been shown to be particularly rapid, achieving a 93.8% yield of methyl lactate in 120 minutes. nih.gov

Enzymatic Depolymerization: Specialized esterase enzymes can efficiently hydrolyze PLA into lactate monomers under mild conditions, offering a highly sustainable pathway for monomer recovery. mix-up.eu

The resulting lactic acid or alkyl lactate can then be readily converted to this compound through standard amidation procedures.

Resonant Acoustic Mixing as a Synthetic Tool

Resonant Acoustic Mixing (RAM) is a novel mechanochemical technology that offers a significant green advantage over traditional solvent-based synthesis. nih.govresodynmixers.com This method uses low-frequency, high-intensity sound energy to create a uniform shear field throughout the reaction mixture, enabling efficient mixing and chemical reactions without the need for bulk solvents or milling media. nih.gov

The advantages of RAM in the context of scalable and green synthesis include:

Solvent-Free or Reduced Solvent Reactions: RAM eliminates or drastically reduces the need for organic solvents, which are often a major source of chemical waste. resodynmixers.com

Enhanced Reaction Rates: The intense mixing can lead to faster reaction times compared to conventional methods. nih.govchemrxiv.org

Scalability: RAM processes have been shown to be directly scalable from milligrams to multi-gram or even kilogram scales without significant changes in reaction conditions, a critical advantage for industrial applications. nih.govnih.gov

This technology has been successfully applied to various organic reactions, including metal-catalyzed couplings and multicomponent reactions, demonstrating its potential as a versatile tool for the sustainable preparation of active pharmaceutical ingredients and other fine chemicals. nih.govnih.gov

Synthetic Routes from Aldehyde and Isocyanocyclopropane Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. A plausible MCR route to an this compound precursor is the Passerini reaction.

In a classic Passerini reaction, an aldehyde, an isocyanide, and a carboxylic acid react to form an α-acyloxy carboxamide. To synthesize the target structure, one could envision a reaction between acetaldehyde (B116499) (the aldehyde), cyclopropyl isocyanide (the isocyanide), and a suitable carboxylic acid. The resulting α-acyloxy N-cyclopropylpropanamide could then be hydrolyzed in a subsequent step to cleave the ester and reveal the desired α-hydroxy group. This two-step sequence provides a modular and convergent route to the final product.

Preparation from Beta Lactone and Ammonia

The ring-opening of lactones with amines is a fundamental method for amide synthesis. For the preparation of this compound, the most relevant lactone precursor is lactide, the cyclic di-ester of lactic acid. Lactide is itself derived from lactic acid and is the direct monomer used in the industrial production of PLA.

The reaction would involve the nucleophilic attack of cyclopropylamine on one of the carbonyl carbons of the lactide ring. This attack opens the ring to form an intermediate ester-amide, which is then attacked by a second molecule of cyclopropylamine to yield two equivalents of the final product, this compound. This method is highly atom-economical and directly converts a lactic acid derivative into the desired amide.

Chemical Transformations and Reactivity of N Cyclopropyl 2 Hydroxypropanamide

Reactions of the Amide Functional Group

The amide bond in N-cyclopropyl-2-hydroxypropanamide, while generally stable, can undergo several characteristic reactions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield cyclopropylamine (B47189) and 2-hydroxypropanoic acid (lactic acid). libretexts.orgarkat-usa.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Basic hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org Mild alkaline hydrolysis conditions using NaOH in a non-aqueous medium like methanol (B129727)/dichloromethane have been developed for secondary amides, which could potentially be applied to this compound to afford the corresponding carboxylate and cyclopropylamine. arkat-usa.orgresearchgate.net

Reduction: The amide can be reduced to the corresponding secondary amine, N-cyclopropyl-2-hydroxypropylamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reduction typically erases the carbonyl group, converting the amide directly to an amine. youtube.com Nickel-catalyzed reduction methods have also emerged as a less harsh alternative, capable of reducing a variety of secondary and tertiary amides. orgsyn.org

Oxidation: While the amide itself is relatively resistant to oxidation, the adjacent α-carbon can be targeted. However, in the case of this compound, the α-carbon already bears a hydroxyl group. Further oxidation at this position is discussed in the context of the hydroxyl group's reactivity.

The N-cyclopropyl group can influence the conformational preferences of the amide bond. NMR studies on N-cyclopropylacetamide have revealed an unusual preference for the E-rotamer (cis) conformation in apolar solvents, a feature less common in other aliphatic secondary amides due to steric hindrance. nih.gov This conformational behavior could potentially influence the reactivity of the amide group in this compound.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C2 position is a key site for various chemical transformations, allowing for the introduction of diverse functionalities.

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto amide, N-cyclopropyl-2-oxopropanamide. A variety of oxidizing agents can be employed for this purpose. Flexible and chemoselective methods for the transition-metal-free oxidation of α-hydroxy amides to α-keto amides have been developed. researchgate.netacs.org One such method involves the use of triflic anhydride (B1165640) and a base like 2-iodopyridine. researchgate.net

Esterification and Etherification: Standard esterification procedures can be applied to convert the hydroxyl group into an ester. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a suitable base. Similarly, etherification can be accomplished by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Direct Amination: The hydroxyl group can be directly replaced by an amino group to form an α-amino amide. A titanium tetrachloride (TiCl₄)-mediated reaction has been developed for the direct amination of α-hydroxy amides with a broad range of primary, secondary, and heterocyclic amines. nih.gov This reaction proceeds under mild conditions and offers a direct route to α-amino amide derivatives from their α-hydroxy precursors. nih.gov This transformation is particularly valuable as α-amino amides are important scaffolds in medicinal chemistry. nih.gov

The presence of the hydroxyl group is crucial for the binding affinity of some biologically active molecules. For instance, in a series of epoxymorphinan derivatives, the 3-hydroxy group was found to be critical for their affinity to opioid receptors. acs.org

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring in this compound is a source of significant chemical reactivity due to its inherent ring strain, which is approximately 27.5 kcal/mol. This strain facilitates ring-opening reactions that are not observed in larger cycloalkanes.

The cyclopropyl ring can be opened under various conditions, including acidic, thermal, and transition-metal-catalyzed reactions. The presence of the adjacent amide group can influence the regioselectivity of the ring-opening.

In the context of N-cyclopropylamines, oxidative N-dealkylation can lead to the fragmentation of the cyclopropyl ring. For example, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a single electron transfer (SET) enzyme, results in the formation of an aminium cation radical. nih.gov This intermediate undergoes exclusive cyclopropyl ring fragmentation to generate a distonic cation radical, which then partitions between different reaction pathways depending on the reaction conditions. nih.gov Under aerobic conditions, this leads to the formation of N-methylaniline and β-hydroxypropionic acid. nih.gov

In solvolytic reactions of N-tosylaziridines fused to a cyclopropane (B1198618) ring (as in carene derivatives), a conjugated transition state between the aziridine (B145994) and cyclopropane rings can be achieved, leading to the opening of both rings. wikipedia.org This suggests that the nitrogen of the amide in this compound could potentially participate in facilitating the ring-opening of the adjacent cyclopropyl group under certain conditions.

Donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening reactions. rsc.orgacs.org While this compound does not fit the classic definition of a donor-acceptor cyclopropane, the amide group can act as an activating group. Ring-opening of such systems can be catalyzed by Lewis acids or Brønsted acids. rsc.orgacs.org

The C-C bonds of the cyclopropane ring can be activated by transition metals, leading to the formation of metallacyclobutane intermediates. acs.org This activation is a key step in many catalytic transformations of cyclopropanes. The amide functionality can act as a directing group in such reactions, influencing the site of C-C bond cleavage. Research has shown that the amide group can direct the stereoselective hydrogenation and hydrogenolysis of cyclopropenes and cyclopropanes. ku.edu Specifically, platinum-based catalysts can facilitate the cleavage of the distal C2-C3 bond of the cyclopropane ring. ku.edu

Derivatization Strategies for Structural Elaboration

The presence of multiple functional groups in this compound offers numerous opportunities for derivatization to create a library of structurally diverse compounds.

The hydroxyl group can be readily derivatized through esterification or etherification as previously mentioned. Furthermore, direct amination provides a route to α-amino amide derivatives. nih.gov Chiral derivatization of the α-hydroxy acid obtained after hydrolysis, for example using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), can be used to determine the absolute configuration of the stereocenter at C2. researchgate.net

The amide nitrogen can be further substituted, although this would require harsh conditions or a multi-step synthesis. More commonly, the amide is used as a handle for further transformations. For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of various compounds from amides. nih.gov

The cyclopropylamine moiety, obtained after amide hydrolysis, can be used in various coupling reactions. For example, N-cyclopropylation of azoles, amides, and sulfonamides can be achieved using cyclopropylboronic acid in the presence of a copper catalyst. sigmaaldrich.com

The combination of these derivatization strategies allows for the systematic structural modification of this compound at each of its reactive sites, enabling the exploration of structure-activity relationships for various applications.

Interactive Data Tables

Table 1: Representative Reactions of the Functional Groups in this compound (or analogous structures)

Functional GroupReaction TypeReagents and ConditionsProduct TypeReference(s)
AmideHydrolysis (Basic)NaOH, MeOH/Dioxane, rt or refluxCarboxylate and Amine arkat-usa.orgresearchgate.net
AmideReductionLiAlH₄, THFSecondary Amine youtube.comyoutube.com
AmideReduction (Catalytic)Ni(cod)₂/PCy₃, PhSiH₃, 115 °CSecondary Amine orgsyn.org
HydroxylOxidationTf₂O, 2-Iodopyridine, CH₂Cl₂α-Keto Amide researchgate.net
HydroxylDirect AminationTiCl₄, Amine, CH₃CNα-Amino Amide nih.gov
CyclopropylOxidative Ring OpeningHorseradish Peroxidase, H₂O₂Ring-opened products nih.gov
CyclopropylDirected HydrogenolysisPtO₂, H₂, EtOAcRing-opened product ku.edu

Table 2: Derivatization Strategies for α-Hydroxy Amides and N-Cyclopropyl Amides

Starting MoietyDerivatization ReactionReagents and ConditionsResulting Functional Group/StructureReference(s)
α-Hydroxy AmideDirect AminationTiCl₄, various amines, CH₃CNα-Amino Amide nih.gov
α-Hydroxy AmideOxidationTf₂O, 2-Iodopyridine, CH₂Cl₂α-Keto Amide researchgate.net
N-Cyclopropyl Amide (post-hydrolysis)N-ArylationAryl Halide, CuI, K₃PO₄, DMSON-Aryl-cyclopropylamine mdpi.com
Cyclopropylamine (post-hydrolysis)N-Cyclopropylation of AzolesAzole, Cyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃N-Cyclopropyl Azole sigmaaldrich.com

Theoretical and Computational Investigations of N Cyclopropyl 2 Hydroxypropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric and electronic properties of N-cyclopropyl-2-hydroxypropanamide.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization would confirm the expected planarity of the amide group due to resonance, a fundamental characteristic of amides.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of electronegative oxygen and nitrogen atoms results in significant bond polarization. The strained three-membered cyclopropyl (B3062369) ring also influences the electronic environment, potentially interacting with the adjacent nitrogen atom. DFT calculations can quantify atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) and bond orders, providing a detailed picture of the electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.netirjweb.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and the oxygen atoms, which have lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O). The calculated energy gap provides a quantitative measure of the molecule's susceptibility to chemical reactions.

Table 1: Illustrative Frontier Orbital Energies for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would require specific computation.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.52
HOMO-LUMO Gap (ΔE) 6.33

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. wolfram.comyoutube.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to attack by electrophiles. youtube.com Conversely, regions of positive potential (colored blue) are electron-poor and are attractive sites for nucleophiles. youtube.com For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the carbonyl and hydroxyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic attack.

Positive Potential: Located around the amide (N-H) and hydroxyl (O-H) hydrogen atoms, making them susceptible to attack by nucleophiles or bases.

Conformational Analysis and Stereochemical Considerations

The flexibility of this compound arises from rotation around its single bonds. However, the amide bond (CO-NH) exhibits significant double-bond character, leading to a substantial rotational barrier and the existence of cis (E) and trans (Z) rotamers. While most acyclic secondary amides exist almost exclusively in the Z conformation, studies on N-cyclopropyl amides have revealed unusual behavior. NMR studies combined with ab initio calculations have shown that secondary N-cyclopropyl amides can display a significant population (16-19%) of the E-rotamer in solution. nih.govacs.org

Furthermore, the conformation around the N-C(cyclopropyl) bond in these amides preferentially adopts an ortho arrangement (where the N-H and C-H bonds have a dihedral angle of about 100°) rather than the anti conformation typically seen in other secondary amides. acs.org This distinct conformational preference is a key feature of the N-cyclopropyl amide moiety. nih.govacs.org

The molecule also contains a stereocenter at the carbon atom bonded to the hydroxyl group (C2). This gives rise to two enantiomers: (R)-N-cyclopropyl-2-hydroxypropanamide and (S)-N-cyclopropyl-2-hydroxypropanamide. Computational methods can be used to calculate the energies of these enantiomers (which would be identical in an achiral environment) and their various conformers to determine the most stable structures.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to predict the dynamic behavior of a molecule over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and molecular flexibility. temple.eduresearchgate.net

For this compound, an MD simulation would typically be run with the molecule solvated in a box of explicit water molecules. Such a simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds with the amide and hydroxyl groups.

Conformational Dynamics: The timescale and frequency of rotations around single bonds and the potential for interconversion between different low-energy conformers.

Intramolecular Hydrogen Bonding: The stability and lifetime of any potential hydrogen bonds between the hydroxyl group and the amide oxygen.

Energy Framework Calculations and Molecular Lattice Energy Estimates

Energy framework calculations are used to analyze the intermolecular interactions within a crystal lattice. Based on the optimized molecular structure from DFT, this method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its surrounding neighbors in the crystal. This analysis helps to visualize the topology and strength of the packing interactions, such as hydrogen bonding and van der Waals forces, which dictate the stability of the crystal structure.

The sum of these intermolecular interaction energies provides an estimate of the molecular lattice energy. rsc.org Lattice energy is the energy required to separate one mole of a solid into its constituent gaseous molecules and is a fundamental measure of the stability of the crystalline state. libretexts.orgkhanacademy.org For this compound, the strong hydrogen bonding capabilities of the N-H and O-H groups are expected to be the dominant contributors to the lattice energy, forming robust networks that stabilize the crystal packing. rsc.org

Table 2: Illustrative Intermolecular Interaction Energies for a Molecular Crystal Note: This table provides a hypothetical example of the types of energies calculated in an energy framework analysis. The values are not specific to this compound.

Interaction TypeEnergy (kJ/mol)
Electrostatic-75.2
Dispersion-50.5
Repulsion+32.8
Total Interaction Energy -92.9

Structural Variation and Resultant Chemical Property Alterations Within the N Cyclopropyl 2 Hydroxypropanamide Scaffold

Influence of Cyclopropyl (B3062369) Moiety Modifications on Molecular Recognition Properties

The cyclopropyl group is a key determinant of the molecular recognition properties of N-cyclopropyl-2-hydroxypropanamide and its analogs. Its distinct steric and electronic characteristics can be leveraged to enhance binding affinity and specificity for biological targets. The cyclopropyl ring is often employed as a bioisostere for other functionalities, such as carbon-carbon double bonds, due to its ability to improve metabolic stability and drug efficacy while reducing off-target effects. mdpi.comnih.gov

Modifications to the cyclopropyl ring itself can have a profound impact on molecular recognition. For instance, the introduction of substituents on the cyclopropyl ring can alter its size, shape, and electronic distribution, thereby influencing how the molecule fits into a binding pocket. A study on a series of cyclopropane-containing amide derivatives revealed that the nature and position of substituents on an adjacent phenyl ring, which can be considered an extension of the cyclopropyl moiety's influence, significantly affect biological activity. mdpi.com

The conformational rigidity imparted by the cyclopropyl group is another critical factor. nih.gov Unlike more flexible alkyl chains, the three-membered ring restricts the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for optimal interaction with a target. This can lead to a more favorable entropic contribution to the binding energy. NMR studies on N-cyclopropylacetamide have shown that the N-cyclopropyl group influences the conformational equilibrium of the amide bond, favoring an ortho conformation around the N-cPr bond, which is distinct from other secondary amides. nih.gov This inherent conformational preference can be a key element in designing molecules with specific three-dimensional structures for targeted interactions.

Furthermore, the electronic nature of the cyclopropyl group, with its partial double-bond character, can engage in specific non-covalent interactions, such as cation-π or lone pair-π interactions, with amino acid residues in a protein binding site. Altering the electronic properties of the cyclopropyl ring through substitution can modulate these interactions and fine-tune the binding affinity.

Table 1: Influence of Cyclopropyl Moiety Modifications on Molecular Properties
ModificationEffect on Molecular PropertyExample from Analogous SystemsReference
Introduction of SubstituentsAlters steric bulk and electronic distribution, impacting binding pocket fit.Variations in substituents on a phenyl ring attached to a cyclopropane-carboxamide scaffold significantly altered antimicrobial activity. mdpi.com
Conformational RestrictionReduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.N-cyclopropyl amides exhibit a unique conformational preference around the N-cPr bond. nih.gov
Bioisosteric ReplacementCan improve metabolic stability and efficacy by replacing labile functional groups.Cyclopropane (B1198618) is a stable bioisostere for carbon-carbon double bonds. mdpi.comnih.gov

Substituent Effects on Amide and Hydroxyl Group Reactivity

The reactivity of the amide and hydroxyl groups in the this compound scaffold is sensitive to the electronic nature of substituents elsewhere in the molecule. A kinetic study on the breakdown of carbinolamides, which share the feature of having a hydroxyl group and an amide nitrogen attached to the same carbon, provides valuable insights. nih.gov

The study revealed that the electronic effects of substituents on an aromatic ring attached to the amide nitrogen have a significant impact on the nucleofugality (leaving group ability) of the amidate ion during the breakdown of the corresponding alkoxide. nih.gov A Hammett correlation showed a positive ρ value, indicating that electron-withdrawing groups on the aromatic ring stabilize the developing negative charge on the nitrogen in the transition state, thus increasing the rate of breakdown. Conversely, the substituents on the aromatic ring had only a minor effect on the pKa of the hydroxyl group. nih.gov This suggests that in the this compound scaffold, substituents on the cyclopropyl ring or on a group attached to it would primarily influence the stability of the amide anion if it were to act as a leaving group in a reaction, rather than significantly altering the acidity of the hydroxyl group.

The hydroxyl group's reactivity is also subject to substituent effects, primarily through inductive effects. Electron-withdrawing groups attached to the carbon bearing the hydroxyl group would be expected to increase its acidity, making it a better hydrogen bond donor and potentially more susceptible to nucleophilic attack. In a study of epoxymorphinan derivatives, the presence of a 3-hydroxy group was found to be crucial for binding affinity to opioid receptors, highlighting the importance of this group in molecular recognition, likely through hydrogen bonding interactions. nih.gov

Table 2: Substituent Effects on Functional Group Reactivity in Analogous Systems
Functional GroupSubstituent EffectObserved OutcomeReference
AmideElectron-withdrawing groups on the N-substituent increase the nucleofugality of the amidate.Increased rate of carbinolamide breakdown. nih.gov
AmideAryl vs. alkyl N-substituent.Aryl amides showed higher antimicrobial activity. mdpi.com
HydroxylSubstituents on the N-aryl ring have a small effect on the hydroxyl pKa.The major electronic effect is on the amidate leaving group ability. nih.gov
HydroxylPresence vs. absence of a hydroxyl group.The hydroxyl group was crucial for high binding affinity to opioid receptors. nih.gov

Stereochemical Influence on Chiral Interactions and Selectivity

The this compound molecule possesses a chiral center at the carbon bearing the hydroxyl group. The absolute configuration at this center is expected to have a profound impact on its interactions with other chiral molecules, such as biological receptors. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological profile than the other. nih.gov

The specific three-dimensional arrangement of the hydroxyl group, the amide, the cyclopropyl group, and the methyl group creates a unique chiral environment that dictates how the molecule presents its functional groups for interaction. For instance, in a protein binding site, one enantiomer might be able to form a crucial hydrogen bond with an amino acid residue via its hydroxyl group, while its mirror image cannot due to steric clashes.

In the context of the this compound scaffold, the stereochemistry at the C2 position will influence the relative orientation of the key functional groups. This will, in turn, affect its ability to engage in specific, directional interactions like hydrogen bonds and van der Waals contacts that are essential for molecular recognition and biological activity. The synthesis of stereochemically pure isomers is therefore a critical aspect of developing compounds based on this scaffold to ensure optimal and selective biological effects.

Design Principles for Modulating Chemical Space

Modulating the chemical space of the this compound scaffold involves a systematic approach to structural modifications to explore and optimize its chemical and biological properties. Several key design principles can be applied:

Scaffold Hopping and Bioisosteric Replacement: The cyclopropyl ring itself is a prime example of a bioisostere, often used to replace double bonds or other small rings to improve properties like metabolic stability. mdpi.comnih.gov Further modifications could involve replacing the cyclopropyl group with other small, constrained ring systems like cyclobutane (B1203170) or azetidine (B1206935) to probe the effects of ring size and heteroatom incorporation on activity.

Substituent Diversity: A powerful strategy is to introduce a diverse range of substituents at various positions on the scaffold. In the case of this compound, this could involve:

On the cyclopropyl ring: Adding small alkyl or electron-withdrawing/donating groups to fine-tune steric and electronic properties.

On the amide nitrogen: While the prompt specifies a cyclopropyl group, in a broader drug discovery context, exploring other N-substituents (e.g., aryl, heteroaryl, larger alkyl groups) would be a standard approach to modulate lipophilicity, solubility, and potential for new interactions. The study on cyclopropane-containing amides demonstrated that varying the N-substituent from a fatty amide to an aryl amide significantly impacted antimicrobial activity. mdpi.com

On the propanamide backbone: Replacing the methyl group with other small alkyl or polar groups could influence the molecule's conformation and interactions with a binding pocket.

Conformational Constraint: The inherent rigidity of the cyclopropyl group is a key feature. This can be further exploited by designing more complex, fused-ring systems that incorporate the this compound motif. This can lock the molecule into a specific conformation, potentially increasing potency and selectivity.

Stereochemical Control: As discussed in the previous section, the synthesis of individual stereoisomers is crucial. Designing synthetic routes that allow for the selective preparation of either the (R) or (S) enantiomer is a fundamental design principle for this scaffold.

A comprehensive study on the synthesis of fifty-three amide derivatives containing cyclopropane illustrates these principles in action. mdpi.comnih.gov By systematically varying the substituents on a phenyl ring attached to the cyclopropane and on the amide nitrogen, the authors were able to explore the structure-activity relationship and identify compounds with improved antimicrobial activity. mdpi.com This highlights the importance of a systematic and data-driven approach to modulating the chemical space of such scaffolds.

Table 3: Design Principles for Chemical Space Modulation
Design PrincipleApplication to this compound ScaffoldExpected OutcomeReference
Scaffold HoppingReplacement of the cyclopropyl ring with other small rings (e.g., cyclobutane).Alteration of steric and electronic properties, potential for new intellectual property. mdpi.comnih.gov
Substituent DiversityIntroduction of various groups on the cyclopropyl ring and propanamide backbone.Modulation of lipophilicity, solubility, and binding interactions. mdpi.com
Conformational ConstraintIncorporation of the scaffold into fused ring systems.Increased potency and selectivity by locking in a bioactive conformation. nih.gov
Stereochemical ControlStereoselective synthesis of (R) and (S) enantiomers.Identification of the more active enantiomer and reduction of potential off-target effects. nih.gov

Role of N Cyclopropyl 2 Hydroxypropanamide As a Versatile Chemical Synthon

Utilization as a Building Block in Complex Chemical Synthesis

The inherent reactivity and defined stereochemistry of N-cyclopropyl-2-hydroxypropanamide make it an attractive starting point for the synthesis of more elaborate chemical structures. Its cyclopropyl (B3062369) group can influence molecular conformation and provide metabolic stability, while the α-hydroxy amide functionality offers a handle for further chemical transformations and can participate in key intermolecular interactions.

A plausible synthetic route to this compound can be envisioned based on established chemical transformations. One potential pathway involves the amidation of a suitable lactic acid derivative, such as ethyl lactate (B86563), with cyclopropylamine (B47189). Alternatively, methods like the Corey-Chaykovsky cyclopropanation of an appropriate α-keto amide precursor could be employed. The synthesis of a related, more complex structure, N-(2-cyclopropyl-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, has been described and involves a cyclopropanation reaction followed by an acylation step, suggesting the feasibility of preparing this compound through similar strategies. evitachem.com

Integration into Peptidomimetic Scaffolds and Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides, and they are of significant interest in drug discovery. The incorporation of unnatural amino acid surrogates is a common strategy to improve the pharmacological properties of peptides, such as their stability towards enzymatic degradation and their conformational rigidity.

The this compound scaffold can be viewed as a mimic of an alaninamide residue, with the cyclopropyl group providing a rigidifying element. The defined stereochemistry of the cyclopropane (B1198618) ring can restrict the rotational freedom of the molecule, helping to lock it into a bioactive conformation. This conformational constraint is a key principle in the design of potent and selective peptidomimetics. While direct integration of this compound into a peptidomimetic has not been explicitly reported in the reviewed literature, the use of cyclopropane-containing amino acids is a well-established strategy in this field.

Chiral Intermediate in Enantioselective Organic Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is therefore a critical endeavor in medicinal chemistry and materials science. This compound possesses a stereocenter at the carbon bearing the hydroxyl group, and its enantiomers can serve as valuable chiral building blocks.

The preparation of chiral α-hydroxy amides is a well-developed field, with several enzymatic and catalytic asymmetric methods available. proquest.comresearchgate.net For instance, the enantioselective reduction of an α-keto amide precursor using biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes can provide access to either enantiomer of the desired α-hydroxy amide with high enantiomeric excess. proquest.comresearchgate.net Similarly, the stereospecific synthesis of peptidyl α-keto amides and their subsequent reduction can yield chiral α-hydroxy amides without epimerization. nih.gov

The synthesis of chiral cyclopropyl amides has also been achieved with high stereoselectivity using chiral ruthenium-based catalysts. chemistryviews.org These methods could potentially be adapted for the enantioselective synthesis of this compound, providing access to either the (R) or (S) enantiomer. These enantiopure synthons can then be used in the construction of more complex chiral molecules, where the stereochemistry of the α-hydroxy amide moiety can direct the stereochemical outcome of subsequent reactions. The development of efficient routes to chiral cyclopropyl nucleoside analogues further highlights the importance of cyclopropane-containing chiral building blocks in asymmetric synthesis. nih.gov

Contribution to Diverse Chemical Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as chemical libraries, which can then be screened for biological activity. wikipedia.org The structural diversity of these libraries is crucial for increasing the probability of discovering new lead compounds.

This compound represents a unique building block that can be readily incorporated into combinatorial synthesis workflows to generate libraries of novel compounds. Its distinct three-dimensional shape, conferred by the cyclopropyl group, and its hydrogen-bonding capabilities differentiate it from more commonly used building blocks.

The amide nitrogen of this compound can be functionalized, and the hydroxyl group can be modified or used as a handle to attach the molecule to a solid support for solid-phase synthesis. wikipedia.org By systematically reacting this compound with a diverse set of reactants, a library of compounds with a common core but varied peripheral functionality can be generated. The design and synthesis of amide derivatives containing a cyclopropane moiety for antimicrobial screening demonstrates the utility of this approach. mdpi.com

Library Generation Strategy Potential Reactants for this compound Resulting Compound Class
N-AcylationAcid chlorides, Anhydrides, Carboxylic acids (with coupling agents)N-Acyl-N-cyclopropyl-2-hydroxypropanamides
O-Alkylation/AcylationAlkyl halides, Acyl chloridesO-Alkyl/Acyl-N-cyclopropyl-2-hydroxypropanamides
Mitsunobu ReactionVarious nucleophiles (e.g., phenols, imides)O-Substituted-N-cyclopropyl-2-hydroxypropanamides

Strategic Component in Advanced Molecular Assembly

The principles of molecular self-assembly are increasingly being harnessed to create complex and functional supramolecular structures. The ability of molecules to spontaneously organize into well-defined architectures is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

This compound possesses key features that make it a promising candidate for use in advanced molecular assembly. The amide group is a robust hydrogen bond donor and acceptor, capable of forming strong and directional intermolecular interactions. The hydroxyl group provides an additional site for hydrogen bonding. These interactions can lead to the formation of ordered structures such as tapes, sheets, or helical assemblies in the solid state or in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.